N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 5-phenyl-1,3,4-thiadiazol-2-amine with acetic anhydride and pyridine. The reaction mixture is refluxed for 2 hours, and the resulting crystals are collected by filtration and recrystallized from methanol . Another method involves the use of triethylamine and dichloromethane at room temperature, followed by the addition of methanol to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting key enzymes involved in cell proliferation . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-1,3,4-thiadiazol-2-amine
- N-(5-phenyl-1,3,4-thiadiazol-2-yl)morpholine-4-carbothioamide
- 1-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives
Uniqueness
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a thiadiazole ring with a thiophene moiety enhances its biological activity and makes it a valuable compound for drug development and industrial applications .
Properties
IUPAC Name |
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS2/c18-12(9-11-7-4-8-19-11)15-14-17-16-13(20-14)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTFLNKESMNJLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816831 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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